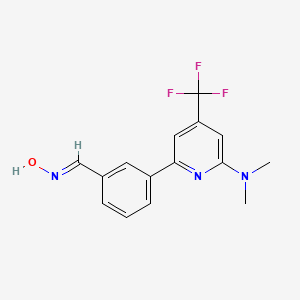

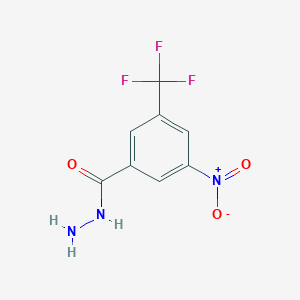

![molecular formula C9H4ClN3S B1456823 3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile CAS No. 1053659-14-5](/img/structure/B1456823.png)

3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile

Vue d'ensemble

Description

3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile is a compound that contains a thiadiazole ring. Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . The reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine afforded the corresponding 1,3,4-thiadiazole derivatives .Chemical Reactions Analysis

The chemical reactivity of bicyclic [1,3,4]thiadiazole 5-5 systems containing ring-junction nitrogen has been studied over the period from 1989 to the beginning of 2017 .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- Komatsu et al. (1983) described the formation of 3,5-disubstituted 1,2,4-thiadiazoles, including chlorinated products derived from benzonitrile, through the reaction of sulfur dichloride with nitriles using a Lewis acid. This study provides insight into the synthesis processes involving compounds similar to 3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile (Komatsu, Shibata, Ohshiro, & Agawa, 1983).

Biological Activity

- Shukla and Srivastava (2008) explored the synthesis of amino-thiadiazoles starting from 1,2,3-benzotriazole and evaluated their antifungal and antibacterial activities. This research demonstrates the potential biological applications of thiadiazole derivatives (Shukla & Srivastava, 2008).

Photochemical Properties

- Pavlik et al. (2003) investigated the photochemistry of phenyl-substituted 1,2,4-thiadiazoles, providing insights into the photoreactivity of similar compounds, which could be relevant for materials science and photodynamic applications (Pavlik, Changtong, & Tsefrikas, 2003).

Antioxidant Properties

- Al-Haidari and Al-Tamimi (2021) reported on the synthesis of new thiadiazole derivatives and their effects on antioxidant activity. This indicates the potential of thiadiazole compounds, such as this compound, in antioxidant applications (Al-Haidari & Al-Tamimi, 2021).

Fungicidal Activity

- Fan et al. (2010) explored the synthesis and potential fungicidal activity of thiadiazole-containing triazolo-thiadiazoles, suggesting the utility of thiadiazole derivatives in agricultural applications (Fan et al., 2010).

Electrochemical Properties

- Abou-Elenien et al. (2002) studied the electrochemical oxidation and reduction of various thiadiazoles, highlighting the relevance of these compounds in electrochemical applications and material sciences (Abou-Elenien, Ismail, El-Maghraby, & El-Hamadi, 2002).

Mécanisme D'action

Target of Action

It is known that thiadiazole derivatives, which include this compound, have been widely studied in medicinal chemistry . They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring . This allows these compounds to cross cellular membranes and exert a broad spectrum of biological activities .

Mode of Action

It is known that thiadiazole derivatives can bind with high affinity to multiple receptors , which could potentially lead to various biochemical reactions and changes within the cell.

Biochemical Pathways

It is known that thiadiazole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It is known that thiadiazole-containing compounds, due to their mesoionic nature, are able to cross cellular membranes . This suggests that they may have good bioavailability.

Result of Action

It is known that thiadiazole derivatives can exert a broad spectrum of biological activities . For example, some thiadiazole derivatives have shown cytotoxicity against selected human cancer cell lines .

Action Environment

It is known that the biological activity of thiadiazole derivatives can be influenced by the nature of the substituent on the thiadiazole ring .

Analyse Biochimique

Biochemical Properties

3-(5-Chloro-[1,2,4]thiadiazol-3-YL)-benzonitrile plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions involves binding to specific enzymes, thereby modulating their activity. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways . Additionally, this compound can interact with proteins involved in DNA replication and repair, influencing cellular processes at the molecular level .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of transcription factors, leading to changes in gene expression patterns . Furthermore, this compound has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it can inhibit the activity of kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Propriétés

IUPAC Name |

3-(5-chloro-1,2,4-thiadiazol-3-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3S/c10-9-12-8(13-14-9)7-3-1-2-6(4-7)5-11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTURXLWPXXDAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=NSC(=N2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

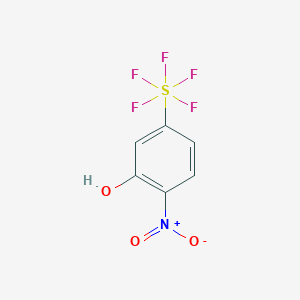

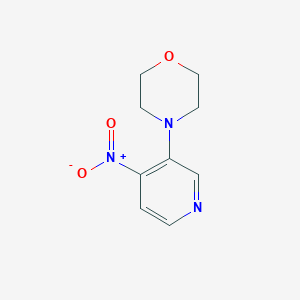

![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456742.png)

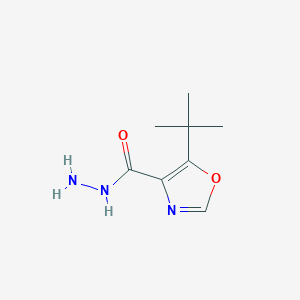

![6-Phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1456744.png)

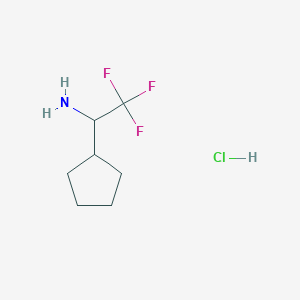

![3-[3-(Trifluoromethyl)phenyl]azetidine](/img/structure/B1456750.png)

![4-(3,5-Difluoro-phenylamino)-6-pyrrolidin-1-yl-[1,3,5]triazine-2-carbonitrile](/img/structure/B1456754.png)

![3-Isopropyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1456759.png)

![6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1456761.png)

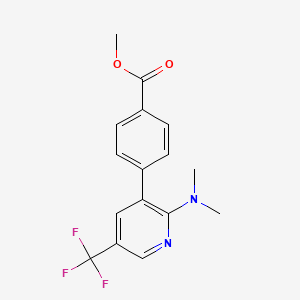

![2-[4-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1456762.png)